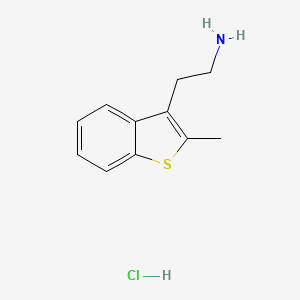
2-(2-Methyl-1-benzothiophen-3-yl)ethanamine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1-benzothiophen-3-yl)ethanamine;hydrochloride typically involves the reaction of 2-methyl-1-benzothiophene with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of large-scale reactors, precise temperature control, and continuous monitoring to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-(2-Methyl-1-benzothiophen-3-yl)ethanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiophene derivatives.
科学研究应用
2-(2-Methyl-1-benzothiophen-3-yl)ethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-Methyl-1-benzothiophen-3-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter systems, particularly the dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. This interaction results in various physiological and pharmacological effects.
相似化合物的比较
Similar Compounds
- 2-(5-methyl-1-benzothiophen-3-yl)ethanamine hydrochloride
- (2-Methylbenzo[b]thiophen-3-yl)boronic acid
Uniqueness
2-(2-Methyl-1-benzothiophen-3-yl)ethanamine;hydrochloride is unique due to its specific structural features and its ability to interact with neurotransmitter systems. This compound’s distinct molecular structure allows it to be used in various research applications, making it a valuable tool in scientific studies.
生物活性
2-(2-Methyl-1-benzothiophen-3-yl)ethanamine; hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the benzothiophene family, characterized by its unique structure that imparts significant biological activities. The molecular formula is C11H14ClN, and its IUPAC name is 2-(2-methyl-1-benzothiophen-3-yl)ethanamine hydrochloride.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing signaling pathways.
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which can be beneficial in treating diseases such as cancer and inflammation.
- DNA Binding : Preliminary studies suggest that it may bind to DNA, affecting gene expression and cellular functions.
Antimicrobial Activity
Research indicates that 2-(2-Methyl-1-benzothiophen-3-yl)ethanamine; hydrochloride exhibits antimicrobial properties. In vitro studies have demonstrated efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic applications.
Cytotoxicity and Anticancer Potential
The compound has been evaluated for cytotoxic effects on cancer cell lines. Results from assays indicate that it can induce apoptosis in certain cancer cells, making it a candidate for further development as an anticancer drug .
Data Table: Biological Activities Summary
Case Studies
Several studies have highlighted the biological significance of this compound:
- Anticancer Research : A study published in a peer-reviewed journal assessed the cytotoxic effects of various benzothiophene derivatives, including 2-(2-Methyl-1-benzothiophen-3-yl)ethanamine; hydrochloride. The results indicated a marked decrease in viability of treated cancer cells compared to controls .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones, suggesting strong antibacterial activity.
- Mechanistic Insights : A recent thesis explored the synthetic pathways and biological implications of benzothiophene derivatives. It emphasized the need for further research into their mechanisms of action and potential therapeutic roles .
属性
IUPAC Name |
2-(2-methyl-1-benzothiophen-3-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NS.ClH/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8;/h2-5H,6-7,12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIURZZBNQJNCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2S1)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














